Holmium bromide

説明

Synthesis Analysis

Synthesis Techniques : The synthesis of holmium compounds often involves high-temperature processes or hydrothermal methods. For instance, Guo and Kleppa (1996) discussed the formation of holmium alloys using direct synthesis calorimetry at high temperatures (Guo & Kleppa, 1996). Similarly, Ganesan (2009) described the sol-gel method for synthesizing holmium-based electrolytes, a technique that might be applicable to holmium bromide (Ganesan, 2009).

Holmium Complexes : Research on holmium complexes, such as those by Morikawa et al. (2015), could provide insights into the coordination chemistry relevant to holmium bromide synthesis (Morikawa, Harada, & Nishida, 2015).

Molecular Structure Analysis

- Structural Characteristics : Studies on holmium compounds, like those by MacDonald et al. (2012) on holmium molecular complexes, may offer a perspective on the molecular structure and bonding in holmium bromide (MacDonald, Bates, Fieser, Ziller, Furche, & Evans, 2012).

Chemical Reactions and Properties

- Reactivity : The reactivity of holmium compounds, as discussed in various studies, can give an idea about how holmium bromide might behave in chemical reactions. The work by Meier and Schleid (2002) on holmium chloride oxotellurates could be particularly relevant (Meier & Schleid, 2002).

Physical Properties Analysis

- Electrical Properties : Research on the electrical properties of holmium compounds, such as the study by Sugandha and Jha (2013) on holmium-substituted ceramics, might shed light on the physical properties of holmium bromide (Sugandha & Jha, 2013).

Chemical Properties Analysis

- Chemical Behavior : The chemical behavior of holmium in various compounds can provide insights into the properties of holmium bromide. For example, the study by Fadil et al. (2011) on holmium-doped lithium niobate powders gives an idea of how holmium can influence the chemical properties of a compound (Fadil, Aillerie, Lamcharfi, & Abdi, 2011).

科学的研究の応用

Medical Therapeutics and Imaging :

- Holmium-166 is used in cancer therapy, offering benefits in internal and topical radionuclide therapy due to its emission of β–particles and γ photons. This makes it suitable for damaging cancer cell DNA and allowing for in vivo imaging (Shi, Johnsen, & Di Pasqua, 2017).

- Holmium lasers are utilized in urology, notably for lithotripsy, which is the process of breaking down urinary stones (Aldoukhi, Ghani, Hall, & Roberts, 2017).

- Holmium is explored as a faecal marker in copper absorption studies, aiding in nutritional and metabolic research (Harvey et al., 2002).

- It's used in holmium laser angioplasty, a technique for treating atherosclerotic plaque in blood vessels (Hassenstein et al., 1992).

Material Science :

- Holmium's properties are leveraged in material science, particularly in nuclear medicine for the production of radioisotopes. Its high purity is crucial for these applications (Usman, Khandaker, Haba, & Otuka, 2018).

- Holmium-containing bioactive glasses are investigated for bone cancer treatment, where they offer dual benefits of radiation therapy and bone regeneration (Zambanini et al., 2021).

Physics and Engineering :

- Studies in magnetic x-ray scattering have used holmium for investigating magnetic structures in rare-earth metals, demonstrating the value of holmium in advanced physics research (Gibbs et al., 1985).

- Holmium's magnetic properties are also analyzed in the context of neutron diffraction and spin-slip structures, contributing to the understanding of magnetic fields in materials (Cowley, Jehan, McMorrow, & Mcintyre, 1991).

Safety And Hazards

将来の方向性

特性

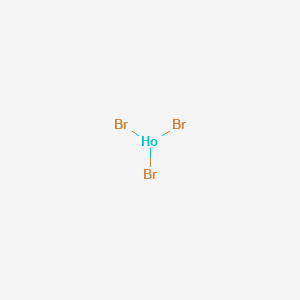

IUPAC Name |

tribromoholmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ho/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNSYJWLQLXLHE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Ho](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Ho | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065658 | |

| Record name | Holmium bromide (HoBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium bromide | |

CAS RN |

13825-76-8 | |

| Record name | Holmium bromide (HoBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13825-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Holmium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013825768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium bromide (HoBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium bromide (HoBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)

![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)

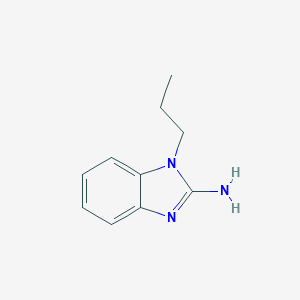

![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)